tert-Butyl(4-iodobutoxy)dimethylsilane
Overview
Description
tert-Butyl(4-iodobutoxy)dimethylsilane is an iodoorganosilane that can be synthesized from tert-butyl(chloro)dimethylsilane.
Scientific Research Applications
Synthesis and Chemical Reactivity
Tert-butyl(4-iodobutoxy)dimethylsilane is a compound involved in various synthetic pathways, particularly in the preparation of cyclic and polycyclic compounds. For instance, it has been utilized in the synthesis of cyclic diazastannylene compounds, where its reactivity with tert-butylamino groups was studied. The research found a clear dependence of the reaction rate on the nature of the element involved, leading to the formation of complex structures like norcubane-like and cubane-like cages with elements such as Ge(II), Sn(II), and Pb(II) (Veith & Grosser, 1982).
Hydroxyl Group Protection
The compound plays a critical role in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This is crucial in chemical synthesis where the stability of protected groups under various conditions is balanced with the ease of removal when necessary. Such protection is valuable in the synthesis of complex molecules, including prostaglandins, where stability in water or alcohol bases and resistance to hydrogenolysis and mild chemical reduction are required (Corey & Venkateswarlu, 1972).
Nucleophilic and Electrophilic Reagent Development
Research into this compound and related compounds has led to the development of both nucleophilic and electrophilic reagents for sulfur introduction. For example, [(tert-Butyldimethylsilyl)oxy]methanethiol has been identified as a nucleophilic reagent complementary to electrophilic reagents for protected sulfur introduction. This has implications for synthetic chemistry, where such reagents are vital for introducing protected thiols into molecules (Dong, Clive, & Gao, 2015).
Material Synthesis and Characterization
In the field of materials science, this compound derivatives have been involved in the synthesis of polymers with specific properties. For instance, polyimides containing tert-butyl side groups synthesized from related compounds have shown unique properties like low dielectric constants, excellent solubility, and high glass transition temperatures. These materials are of interest for applications requiring materials with specific electrical and solubility properties (Chern & Tsai, 2008).
Fluorine Chemistry and NMR Applications
In fluorine chemistry, derivatives of this compound have been used to synthesize compounds with perfluoro-tert-butyl groups. These compounds, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, have shown distinct conformational preferences and sensitivities in 19F NMR, suggesting their utility in probes and medicinal chemistry due to their unique NMR properties (Tressler & Zondlo, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl(4-iodobutoxy)dimethylsilane is a type of iodoorganosilane
Mode of Action
The compound interacts with its targets through its iodine atom, which is a good leaving group, and its silane moiety, which can act as a protecting group . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Biochemical Pathways
The compound is used as a reagent in the multi-step synthesis of spermine synthon and decanucleotide-spermine conjugates . The exact biochemical pathways affected by this compound would depend on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the synthesis of spermine synthon and decanucleotide-spermine conjugates, it likely plays a role in forming or protecting certain chemical bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its hydrolytic sensitivity rating is 7, indicating that it reacts slowly with moisture/water .
Biochemical Analysis
Biochemical Properties
tert-Butyl(4-iodobutoxy)dimethylsilane plays a significant role in biochemical reactions, particularly in the synthesis of high molecular weight polymers and as an inhibitor of viral replication . It interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is used as a reagent in the multi-step synthesis of spermine synthon and decanucleotide-spermine conjugates, indicating its interaction with nucleotides and polyamines . The nature of these interactions involves the formation of covalent bonds with the target molecules, facilitating the synthesis of complex organic compounds.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an inhibitor of viral replication suggests that it can interfere with viral gene expression and replication processes . Additionally, its involvement in the synthesis of spermine synthon and decanucleotide-spermine conjugates indicates potential effects on cellular metabolism and nucleic acid interactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As an iodoorganosilane, it can interact with nucleophilic sites on enzymes and proteins, resulting in the modification of their activity . This compound’s inhibitory effect on viral replication is likely due to its ability to interfere with viral enzymes and proteins essential for replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effective inhibition of viral replication . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s role in the synthesis of spermine synthon and decanucleotide-spermine conjugates suggests its involvement in nucleotide and polyamine metabolism . Additionally, its inhibitory effect on viral replication indicates potential interactions with viral metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments . Its accumulation in specific tissues may depend on the presence of binding proteins and transporters that facilitate its uptake and retention.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, its involvement in nucleotide synthesis suggests potential localization within the nucleus or cytoplasm, where nucleic acid interactions occur.
Properties
IUPAC Name |
tert-butyl-(4-iodobutoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJYKISFRSCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401223 | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92511-12-1 | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.